5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine
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Overview
Description
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine is an organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or triethylamine, to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate or potassium permanganate to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can also participate in various chemical transformations, contributing to the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethylamine: Similar in structure but contains an amine group instead of a pyridine ring.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyl group instead of a pyridine ring.
2-(tert-Butyldimethylsilyloxy)acetic acid: Contains an acetic acid moiety instead of a pyridine ring.
Uniqueness
5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine is unique due to the presence of both a pyridine ring and a tert-butyldimethylsilyloxy group. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[2-(6-methylpyridin-3-yl)ethoxy]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-12-7-8-13(11-15-12)9-10-16-17(5,6)14(2,3)4/h7-8,11H,9-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUABZIKNJMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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